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Compound of Interest

Compound Name: CR-1-30-B

cat. No.: 88217996

An In-depth Technical Guide on the Core Biochemical Properties of Complement Receptor 1
(CR1/CD35)

DISCLAIMER: The compound "CR-1-30-B" is not found in the scientific literature. This guide is
based on the extensive data available for Complement Receptor 1 (CR1, CD35), a protein
whose most common variant possesses an extracellular domain of 30 Short Consensus
Repeats (SCRs). It is strongly presumed that "CR-1-30-B" is an internal or shorthand
designation for a variant of this molecule.

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a large single-pass type |
transmembrane glycoprotein that plays a critical role in the regulation of the complement
system, a key component of the innate immune response.[1][2] CRL1 is expressed on a variety
of cells, including erythrocytes, leukocytes (B cells, T cells, neutrophils, monocytes), and
glomerular podocytes.[2] Its primary functions are to process and clear immune complexes
opsonized with complement fragments and to protect host cells from complement-mediated
damage by acting as a potent regulator of the classical, lectin, and alternative complement
pathways.[1][3]

The most prevalent allelic variant of CR1 is comprised of a large extracellular domain
containing 30 repeating protein modules known as Short Consensus Repeats (SCRs) or
Complement Control Protein (CCP) repeats. These SCRs are organized into four larger units
called Long Homologous Repeats (LHRSs), designated LHR-A, LHR-B, LHR-C, and LHR-D.
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This modular structure is fundamental to its ability to bind multiple ligands and execute its
regulatory functions.

Core Biochemical Functions

CR1 exerts its influence on the complement cascade through two primary biochemical
activities:

Decay-Accelerating Activity (DAA): CR1 binds to the C3 convertases (C4b2a and C3bBb)
and C5 convertases (C4b2a3b and C3bBb3b) of the classical, lectin, and alternative
pathways. Upon binding, it accelerates the dissociation of the catalytic subunits (C2a or Bb),
thereby inactivating the convertase and halting the amplification of the complement cascade.

Cofactor Activity (CFA): CR1 serves as a cofactor for the serine protease Factor I. By binding
to C3b and C4b, CRL1 facilitates their proteolytic cleavage by Factor | into inactive fragments

(iC3b, C3c, C3dg, and C4c, C4d). This inactivation prevents the formation of new
convertases and permanently downregulates complement activation on the cell surface.

Ligand Binding Properties

The primary ligands for CR1 are the activated complement components C3b and C4b. The
binding sites for these ligands are distributed across the LHRs of the extracellular domain.

e C3b Binding: The primary binding sites for C3b are located within LHR-B and LHR-C.
e C4b Binding: The primary binding site for C4b is located within LHR-A.

e Other Ligands: The C-terminal LHR-D has been shown to bind with high affinity to C1q, a
key component of the classical pathway.

Quantitative Binding Data

The affinity of CR1 for its ligands has been determined using various techniques, including
Surface Plasmon Resonance (SPR) and radioligand binding assays. The interaction is
complex, with affinity varying based on whether the ligand is monomeric or dimeric.
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Dissociation

Ligand (Form) CR1 Variant Method Reference
Constant (Kd)
) Radioligand ~1.4x10-7M
C4Ab (Dimer) Erythrocyte CR1
Assay (140 nM)
) Radioligand ~4.8 x 10-7 M
C4Bb (Dimer) Erythrocyte CR1
Assay (480 nM)

C3b (plasma- LHR-ABC Affinity-in-

_ _ 745+4.1nM
derived) (CSL040) solution
C4b (plasma- LHR-ABC Affinity-in-

] ) 430.7 + 25.8 nM
derived) (CSL040) solution
C3b (plasma- Affinity-in-

_ LHR-BBCC _ 34.8+1.8nM
derived) solution
C4b (plasma- Affinity-in-

) LHR-BBCC ) 218.6 £ 4.8 nM
derived) solution

Note: Affinity can vary significantly based on the experimental setup, specific CR1 allotype, and

the source and form (e.g., monomeric vs. dimeric, isoform) of the ligand.

Signaling and Regulatory Pathways

CR1 does not function as a traditional signaling receptor that initiates intracellular cascades

upon ligand binding. Instead, its primary role is to regulate the signaling pathways of the

complement system directly at the cell surface.

Regulation of the Classical/Lectin Pathway C3

Convertase
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Caption: CR1 regulation of the Classical/Lectin Pathway C3 Convertase.

Regulation of the Alternative Pathway C3 Convertase
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Caption: CR1 regulation of the Alternative Pathway C3 Convertase.
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Experimental Protocols

The two hallmark functions of CR1, Cofactor Activity and Decay-Accelerating Activity, can be
assessed through established in vitro assays.

Cofactor Activity (CFA) Assay

This assay measures the ability of CR1 to act as a cofactor for Factor I-mediated cleavage of
C3b or C4b. The cleavage of the substrate is typically visualized by SDS-PAGE.

Principle: CR1, in the presence of Factor I, will facilitate the cleavage of the a' chain of C3b
(~110 kDa) into smaller fragments, primarily iC3b. This change in molecular weight is
detectable by SDS-PAGE analysis under reducing conditions.

Methodology:

¢ Reaction Mixture Preparation: In a microcentrifuge tube, combine purified C3b, purified
Factor I, and the CR1-containing sample (or a buffer control) in a suitable buffer (e.g., PBS,
pH 7.4).

 Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

o Sample Denaturation: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample
buffer containing a reducing agent (e.g., DTT or B-mercaptoethanol). Heat the samples at
95-100°C for 5-10 minutes to denature and reduce the proteins.

o SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 10% Tris-Glycine).
Run the gel until adequate separation of protein bands is achieved. Include a molecular
weight marker.

» Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.

e Analysis: Analyze the banding pattern. In the presence of active CR1 and Factor I, the band
corresponding to the C3b a' chain will decrease in intensity or disappear, with the
concomitant appearance of new, lower molecular weight bands corresponding to the
cleavage fragments.
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Caption: Experimental workflow for the Cofactor Activity (CFA) Assay.
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Decay-Accelerating Activity (DAA) Assay

This assay measures the ability of CR1 to accelerate the decay of pre-formed C3 convertases,
typically by measuring the inhibition of complement-mediated hemolysis of sensitized red blood
cells.

Principle: Antibody-sensitized sheep erythrocytes (EAS) are lysed when incubated with
complement-sufficient serum due to the formation of C3/C5 convertases and the subsequent
membrane attack complex. CR1 will inhibit this lysis by dissociating the convertases. The
degree of inhibition is quantified by measuring the amount of hemoglobin released.

Methodology:

o Preparation of Sensitized Erythrocytes (EAS): Prepare a standardized suspension of sheep
red blood cells (SRBCs) and sensitize them by incubation with a sub-agglutinating dilution of
anti-sRBC antibody (hemolysin).

» Formation of C3 Convertase: Incubate the EAs with purified complement components (for
the classical pathway, C1 and C4, then C2) or with diluted serum to form C3 convertase on
the cell surface.

o Decay Acceleration Step: Add the CR1-containing sample (or a buffer control) to the EA
suspension bearing C3 convertases. Incubate for a specific time (e.g., 15-30 minutes at
30°C) to allow for convertase decay.

o Development Step: Add a source of terminal complement components (e.g., C3-C9, often in
the form of C-EDTA reagent) to the mixture. This allows any remaining, non-decayed
convertases to proceed to form the membrane attack complex and lyse the cells.

» Quantification: Centrifuge the tubes to pellet any intact cells. Transfer the supernatant to a
microplate reader and measure the absorbance of released hemoglobin at 412-415 nm.

e Analysis: Calculate the percent hemolysis relative to a 100% lysis control (cells in water).
The reduction in hemolysis in the presence of CR1 indicates its decay-accelerating activity.
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Caption: Experimental workflow for the Decay-Accelerating Activity (DAA) Assay.
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Conclusion

Complement Receptor 1 is a sophisticated and essential regulator of the complement system.
Its modular structure, composed of 30 SCR domains, allows for precise binding to opsonins
C3b and C4b. Through its dual biochemical functions of decay acceleration and cofactor
activity, CR1 effectively controls the amplification of the complement cascade on host surfaces,
preventing inflammatory damage and facilitating the clearance of immune complexes. The
guantitative analysis of its binding affinities and the functional assessment through specific
assays are crucial for understanding its biological role and for the development of complement-
modulating therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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